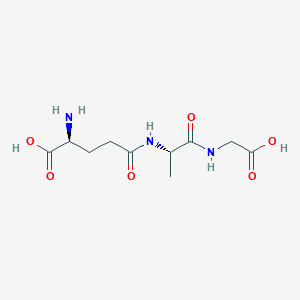![molecular formula C16H18FN3 B075467 N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline CAS No. 1581-17-5](/img/structure/B75467.png)
N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline typically involves the diazotization of 4-fluoroaniline followed by coupling with N,N-diethylaniline. The reaction conditions generally include an acidic medium to facilitate the diazotization process. The diazonium salt formed is then reacted with N,N-diethylaniline to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Products can include nitroso compounds and nitro compounds.
Reduction: The primary products are the corresponding amines.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound are formed.
Aplicaciones Científicas De Investigación
N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-diethyl-4-[(4-bromophenyl)diazenyl]aniline
- N,N-diethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-diethyl-4-[(4-chlorophenyl)diazenyl]aniline
Uniqueness
N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This can influence its reactivity and interactions in various applications, making it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
1581-17-5 |
|---|---|
Fórmula molecular |
C16H18FN3 |
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H18FN3/c1-3-20(4-2)16-11-9-15(10-12-16)19-18-14-7-5-13(17)6-8-14/h5-12H,3-4H2,1-2H3 |
Clave InChI |
CJJHQGMPOHDAEG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
Pictogramas |
Irritant |
Sinónimos |
N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)




![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)








